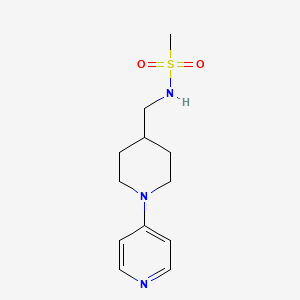
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The residue was dissolved in methanol, and concentrated hydrochloric acid was added, and then the resulting mixture was stirred at 40° C. for 12 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, their molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors, fulfilling the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Scientific Research Applications
Supramolecular Chemistry
This compound has potential applications in supramolecular chemistry , particularly as a building block for creating 3-dimensional supramolecular synthons . Its ability to form strong N–H⋯O hydrogen bonds can lead to the development of complex molecular structures with specific properties .
Crystallography
In crystallography , the compound’s crystal structure and interaction energies can be analyzed to understand the stabilization forces within the crystal lattice. This knowledge is crucial for designing new materials with desired crystalline properties .
Nonlinear Optical Materials
The compound’s derivatives have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate, which is significant for creating materials with nonlinear optical properties . These properties are essential for applications like optical signal processing .
Anion Receptor Chemistry
Due to its tricationic nature and the presence of pyridyl groups, the compound can act as an anion receptor . This application is valuable in fields like environmental chemistry for the removal or detection of anions .
Biological Processes
The compound’s hydrogen bond interactions are essential in maintaining biological processes. It could be used to study or influence biomolecular interactions , particularly those involving anions .
Catalysis
The structure of the compound suggests potential use in catalysis . Its ability to form stable complexes with various substrates could be harnessed in catalytic reactions, possibly in organic synthesis or environmental applications .
Antimycobacterial Agents
Research indicates that similar compounds exhibit antimycobacterial activities . The balance between hydrophobicity and electron-withdrawing effects is crucial, suggesting that this compound might serve as a base for developing new antimycobacterial drugs .
Pharmacological Research
Lastly, the compound has been evaluated for its pharmacological properties. It could be a precursor or a ligand in the synthesis of new medicinal compounds, contributing to the field of drug discovery .
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant agents .
Mode of Action
Piperidine derivatives have shown a wide variety of biological activities . The presence of halogen, carboxyl, nitro, or methyl groups on ring B has been shown to increase the cytotoxicity of the Piperidine derivatives .
Biochemical Pathways
Piperidine and its derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
The future directions of research on similar compounds could include further development of these compounds for their potential use in various applications such as drug development, catalysis, and material science. Additionally, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-18(16,17)14-10-11-4-8-15(9-5-11)12-2-6-13-7-3-12/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSGSBVQZOXOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

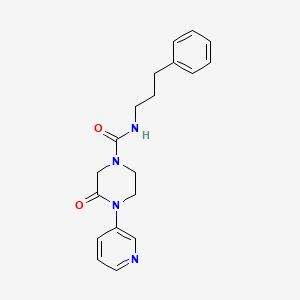
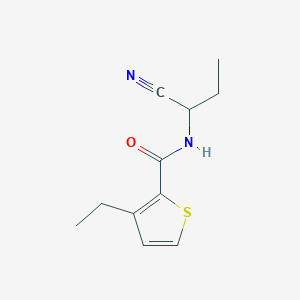
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2856620.png)
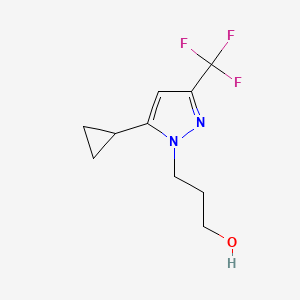
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 2-thiophenecarboxylate](/img/structure/B2856623.png)
![(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2856624.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2856626.png)
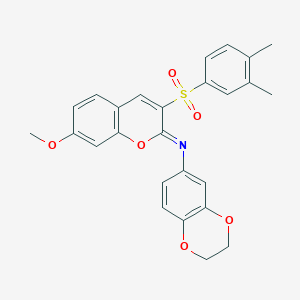
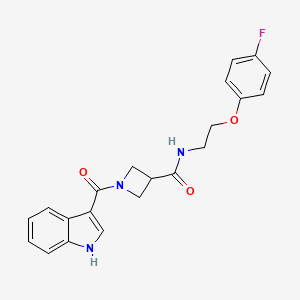
![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)
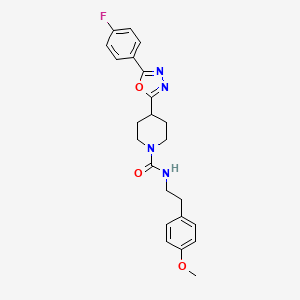
![3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2856634.png)

![N-[1-[2-(2-Formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2856637.png)